

"2-(Methylamino)pyridine-3-carboxylic acid" molecular weight and formula

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Compound of Interest

Compound Name: 2-(Methylamino)pyridine-3-carboxylic acid

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An In-Depth Technical Guide to **2-(Methylamino)pyridine-3-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of **2-(Methylamino)pyridine-3-carboxylic acid** (also known as 2-(methylamino)nicotinic acid). It details the molecule's fundamental physicochemical properties, outlines a representative synthetic pathway, and explores its applications as a versatile intermediate in medicinal chemistry and drug discovery. Emphasis is placed on the practical considerations for laboratory professionals, including safe handling protocols and characterization techniques. This document serves as a foundational resource for scientists leveraging this scaffold in the design and synthesis of novel bioactive compounds.

Molecular Identity and Physicochemical Properties

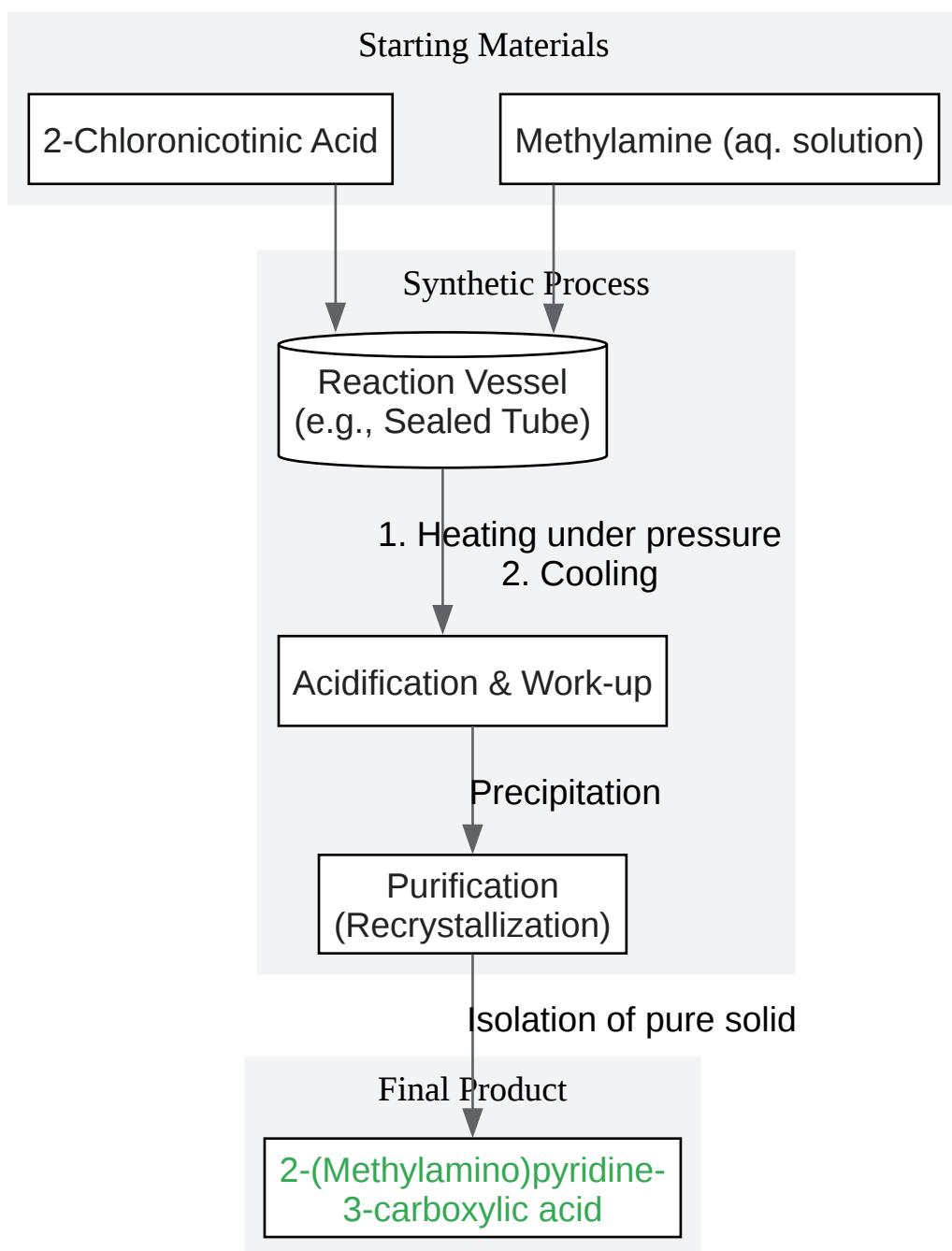
2-(Methylamino)pyridine-3-carboxylic acid is a heterocyclic organic compound built upon a pyridine core. The structure is characterized by a carboxylic acid group at the 3-position and a methylamino substituent at the 2-position. These functional groups provide two key points for chemical modification, making it a valuable building block in synthetic chemistry.

The fundamental properties of the molecule are summarized below.

Property	Value	Source
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[1] [2] [3] [4]
Molecular Weight	152.15 g/mol	[2] [3] [5]
CAS Number	32399-13-6	[1] [2] [3]
IUPAC Name	2-(methylamino)pyridine-3-carboxylic acid	[3]
Appearance	Off-white to pale purple solid	[2]
Melting Point	250-255 °C	[2]
Boiling Point (Predicted)	336.5 ± 27.0 °C	[2]
Density (Predicted)	1.327 ± 0.06 g/cm ³	[2]
pKa (Predicted)	1.86 ± 0.36	[2]
SMILES	CNC1=C(C=CC=N1)C(=O)O	[3]

Synthesis and Characterization

The synthesis of **2-(Methylamino)pyridine-3-carboxylic acid** can be achieved through various routes. A common and logical approach is the nucleophilic aromatic substitution of a halo-substituted nicotinic acid derivative. The workflow below illustrates the synthesis from 2-chloronicotinic acid and methylamine.



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Caption: Proposed synthetic workflow for **2-(Methylamino)pyridine-3-carboxylic acid**.

Representative Experimental Protocol

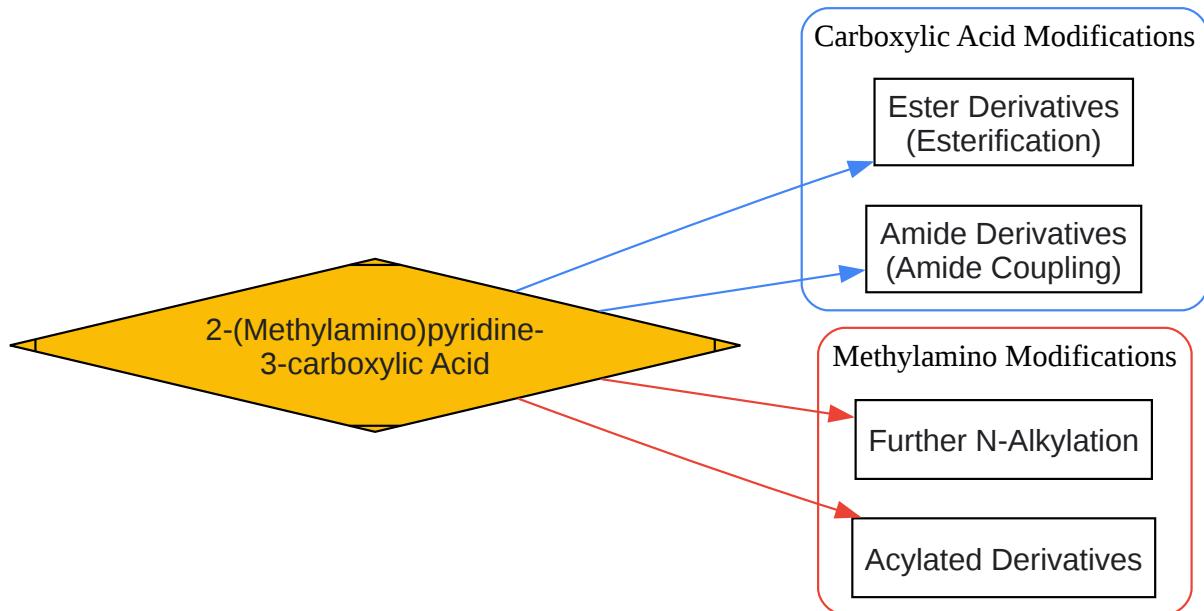
This protocol describes a general procedure. Researchers should optimize conditions based on laboratory-specific equipment and safety protocols.

- **Reaction Setup:** In a pressure-rated sealed tube, combine 2-chloronicotinic acid (1 equivalent) with an excess of aqueous methylamine solution (e.g., 40% solution, 5-10 equivalents). The use of excess methylamine serves as both the nucleophile and the base to neutralize the HCl byproduct.
- **Reaction Execution:** Seal the vessel securely and heat the mixture to 120-150 °C with stirring for 12-24 hours. The elevated temperature and pressure are necessary to facilitate the nucleophilic aromatic substitution on the electron-deficient pyridine ring.
- **Work-up and Isolation:** After cooling the reaction vessel to room temperature, carefully vent any excess pressure. Transfer the reaction mixture to a beaker and cool in an ice bath. Acidify the mixture slowly with an acid such as 2M HCl. The target compound is amphoteric; adjusting the pH to its isoelectric point (typically around pH 3-4) will minimize its solubility, causing it to precipitate out of the solution.
- **Purification:** Collect the crude solid product by vacuum filtration. Wash the solid with cold water to remove residual salts and impurities. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
- **Drying and Characterization:** Dry the purified product under vacuum. The identity and purity of the final compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Successful synthesis would be confirmed by the appearance of a methyl group signal in the NMR spectrum and a molecular ion peak in the mass spectrum corresponding to 152.15 m/z.[6]

Applications in Medicinal Chemistry and Drug Development

The pyridine carboxylic acid scaffold is a cornerstone in modern drug design, appearing in numerous FDA-approved pharmaceuticals.[7] These structures are valued for their ability to engage in hydrogen bonding, their metabolic stability, and the diverse substitution patterns they can accommodate.[7]

2-(Methylamino)pyridine-3-carboxylic acid is a valuable intermediate, or building block, for the synthesis of more complex pharmaceutical agents. Its two distinct functional groups serve as handles for diversification.

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Caption: Role as a versatile scaffold for creating derivative libraries.

- Kinase Inhibitors: A closely related compound, 2-(dimethylamino)pyridine-3-carboxylic acid, is noted for its use in developing kinase inhibitors.^[8] Similarly, the title compound can be used to synthesize novel molecules targeting protein kinases, which are crucial targets in oncology and inflammatory diseases.
- Bioisosteric Replacement: The pyridine ring is a common bioisostere for a phenyl ring, often introduced to improve solubility, alter metabolic profiles, or introduce specific vector interactions with protein targets.
- Drug Carrier Potential: Nicotinic acid (pyridine-3-carboxylic acid) itself has been evaluated as a potential drug carrier, showing high similarity to drugs that penetrate the central nervous system.^[9] Derivatives like **2-(methylamino)pyridine-3-carboxylic acid** can be explored for similar applications, modifying the core structure to fine-tune properties like lipophilicity and bioavailability.

Safety, Handling, and Storage

As a laboratory chemical, **2-(Methylamino)pyridine-3-carboxylic acid** requires careful handling to minimize exposure and ensure safety.

- Hazard Identification: The compound is classified under GHS as a skin sensitizer (H317), meaning it may cause an allergic skin reaction upon contact.[\[3\]](#)[\[10\]](#)

Safe Handling Protocol

- Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[\[10\]](#)
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear tightly fitting safety goggles or a face shield.[\[10\]](#)
 - Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before use.[\[10\]](#)
 - Body Protection: Wear a lab coat. For larger quantities, consider impervious clothing.[\[10\]](#)
- Hygiene: Avoid contact with skin and eyes. Do not breathe dust. After handling, wash hands thoroughly. Contaminated work clothing should not be allowed out of the workplace.[\[10\]](#)
- First Aid:
 - Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation or a rash occurs, seek medical attention.[\[10\]](#)
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[\[10\]](#)
 - Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.[\[10\]](#)
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[\[10\]](#)

Storage and Disposal

- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep in the dark and under an inert atmosphere for optimal stability.[2][10]
- Disposal: Dispose of the material and its container at a licensed chemical destruction facility. Do not allow the chemical to enter drains or sewer systems.[10]

Conclusion

2-(Methylamino)pyridine-3-carboxylic acid is a well-defined chemical compound with significant potential as a building block for the pharmaceutical and agrochemical industries. Its defined physicochemical properties, coupled with its dual functional handles, make it a versatile scaffold for creating diverse chemical libraries. While its synthesis is straightforward, proper adherence to safety and handling protocols is essential due to its classification as a skin sensitizer. This guide provides the core technical knowledge required for researchers to effectively and safely utilize this compound in their discovery and development programs.

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